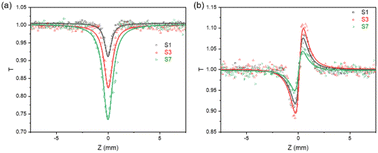Thickness-modulated optical nonlinearity of colloidal CdSe–CdS core–shell nanoplatelets: large two-photon absorption and self-focusing effects†
Nanoscale Pub Date: 2023-10-25 DOI: 10.1039/D3NR04532C
Abstract
As a one-dimensional quantum confined material, colloidal semiconductor nanoplatelets have been widely studied as potential nonlinear materials due to their strong exciton effect and large two-photon absorption cross-section similar to that of two-dimensional materials. In this work, CdSe–CdS core–shell nanoplatelets were synthesized and third-order nonlinear optical properties related to shell thickness were measured using the Z-scan method. Measurement revealed a monotonic increase in the imaginary part of the third-order nonlinear susceptibility (Imχ(3)) of CdSe–CdS nanoplatelets, ranging from 0.62 × 10−13 esu to 2.43 × 10−13 esu, with the growth of shell thickness. The real part of the third-order nonlinear susceptibility (Reχ(3)) shows a non-monotonic change between 4.28 × 10−13 esu and 1.99 × 10−13 esu. The trends were further elucidated by analyzing the optical properties of the nanoplatelets, such as absorption, photoluminescence, and quantum yield, and understanding the variations in defect distribution, exciton binding energy, and quantum confinement effects. The results indicated that the appropriate passivation of the CdS shell effectively enhanced the luminescent performance and third-order nonlinearity of the nanoplatelets, while the induced defects and weakened quantum confinement effects due to the continued shell growth resulted in the opposite effect.


Recommended Literature
- [1] Investigating the effect of MnO2 band gap in hybrid MnO2–Au materials over the SPR-mediated activities under visible light†
- [2] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [3] Morphogenesis of cement hydrate†
- [4] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [5] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [6] Independent tuning of multiple biomaterial properties using protein engineering†
- [7] Organic chemistry
- [8] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [9] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [10] A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst

Journal Name:Nanoscale
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 16679-94-0
-
CAS no.: 14132-51-5









